4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide
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Overview
Description
4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide is a chemical compound that features a piperazine ring substituted with an oxan-3-ylmethyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide typically involves the reaction of piperazine derivatives with benzoyl chloride derivatives under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, involving steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Methylpiperazin-1-yl)methyl]benzamide: Similar structure but with a methyl group instead of an oxan-3-ylmethyl group.
4-[4-(Biphenyl-2-ylmethyl)piperazin-1-yl]benzamide: Features a biphenyl group instead of an oxan-3-ylmethyl group.
Uniqueness
4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide is unique due to the presence of the oxan-3-ylmethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall pharmacological profile.
Properties
IUPAC Name |
4-[4-(oxan-3-ylmethyl)piperazin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-17(21)15-3-5-16(6-4-15)20-9-7-19(8-10-20)12-14-2-1-11-22-13-14/h3-6,14H,1-2,7-13H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSBILWEUEGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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